molecular formula C12H15N5O2 B5914898 4-amino-N-benzyl-N'-ethoxy-1,2,5-oxadiazole-3-carboximidamide

4-amino-N-benzyl-N'-ethoxy-1,2,5-oxadiazole-3-carboximidamide

Cat. No. B5914898
M. Wt: 261.28 g/mol
InChI Key: SZFMIFNEZSUGFK-UHFFFAOYSA-N
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Description

4-amino-N-benzyl-N'-ethoxy-1,2,5-oxadiazole-3-carboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of oxadiazole and has been synthesized through various methods.

Scientific Research Applications

4-amino-N-benzyl-N'-ethoxy-1,2,5-oxadiazole-3-carboximidamide has potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where it has been found to exhibit antitumor activity. Several studies have reported the inhibitory effects of this compound on the growth of cancer cells, making it a potential candidate for the development of anticancer drugs.

Mechanism of Action

The exact mechanism of action of 4-amino-N-benzyl-N'-ethoxy-1,2,5-oxadiazole-3-carboximidamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been reported to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have reported that 4-amino-N-benzyl-N'-ethoxy-1,2,5-oxadiazole-3-carboximidamide exhibits low toxicity and does not cause significant adverse effects on normal cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-amino-N-benzyl-N'-ethoxy-1,2,5-oxadiazole-3-carboximidamide in lab experiments is its potential as a novel anticancer agent. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for the research on 4-amino-N-benzyl-N'-ethoxy-1,2,5-oxadiazole-3-carboximidamide. One of the most promising directions is the development of novel anticancer drugs based on this compound. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, 4-amino-N-benzyl-N'-ethoxy-1,2,5-oxadiazole-3-carboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of 4-amino-N-benzyl-N'-ethoxy-1,2,5-oxadiazole-3-carboximidamide in various fields of scientific research.

Synthesis Methods

The synthesis of 4-amino-N-benzyl-N'-ethoxy-1,2,5-oxadiazole-3-carboximidamide has been reported through various methods. One of the most common methods involves the reaction of ethyl benzylglyoxylate with hydrazine hydrate to form ethyl benzylhydrazinecarboxylate. This intermediate is then reacted with cyanogen bromide to form 4-amino-N-benzyl-N'-ethoxy-1,2,5-oxadiazole-3-carboximidamide.

properties

IUPAC Name

4-amino-N'-benzyl-N-ethoxy-1,2,5-oxadiazole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-2-18-17-12(10-11(13)16-19-15-10)14-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFMIFNEZSUGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONC(=NCC1=CC=CC=C1)C2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N~3~-benzyl-N'~3~-ethoxy-1,2,5-oxadiazole-3-carboximidamide

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